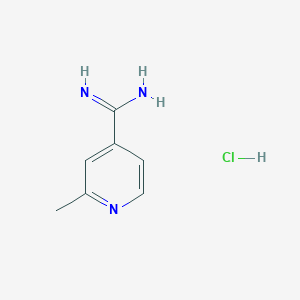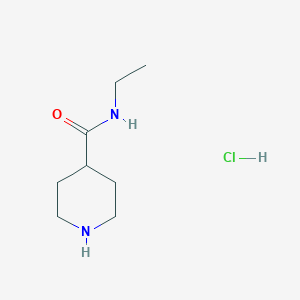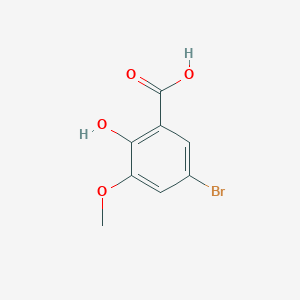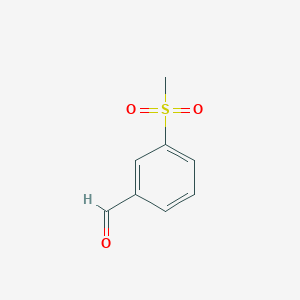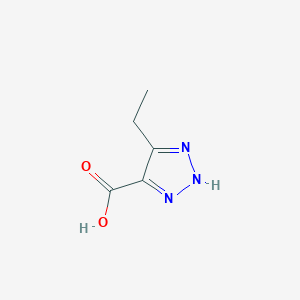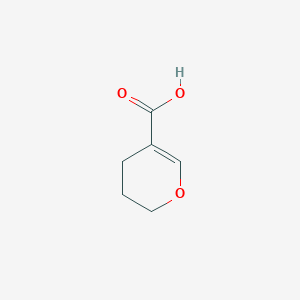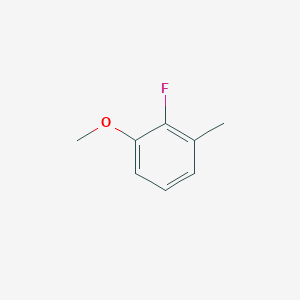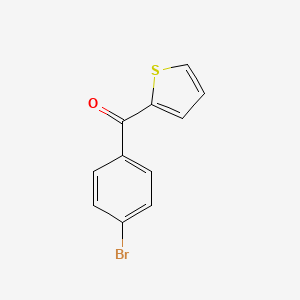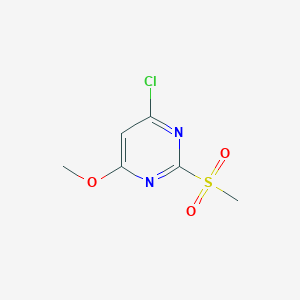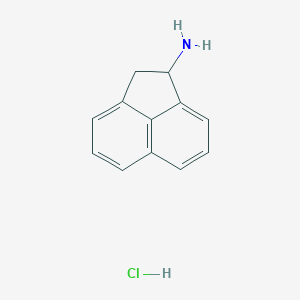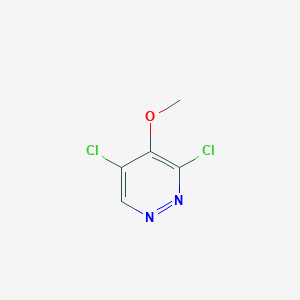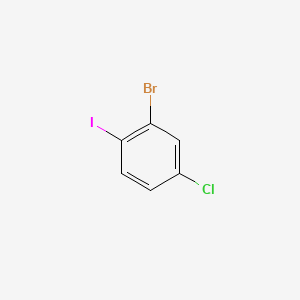![molecular formula C11H10O2 B1338399 [3-(2-呋喃基)苯基]甲醇 CAS No. 89929-93-1](/img/structure/B1338399.png)
[3-(2-呋喃基)苯基]甲醇
概述
描述
[3-(2-Furyl)phenyl]methanol: is an organic compound with the molecular formula C11H10O2. It consists of a phenyl group substituted with a furyl group at the third position and a hydroxymethyl group at the first position. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, making it valuable in various chemical and industrial applications.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: [3-(2-Furyl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development due to its unique structure and reactivity.
Biological Studies: It is used in studies to understand the interaction of aromatic and heterocyclic compounds with biological systems.
Industry:
Material Science: [3-(2-Furyl)phenyl]methanol is used in the production of polymers and resins.
Agrochemicals: It serves as a precursor for the synthesis of various agrochemical products.
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing [3-(2-Furyl)phenyl]methanol involves the reduction of 3-(2-furyl)benzaldehyde. The reaction typically uses sodium borohydride as the reducing agent in ethanol. The reaction mixture is stirred at ambient temperature for 18 hours. After the reaction, the mixture is concentrated under reduced pressure, and the product is extracted using methylene chloride and water .
Industrial Production Methods: Industrial production of [3-(2-Furyl)phenyl]methanol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: [3-(2-Furyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced further to form [3-(2-Furyl)phenyl]methane.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: [3-(2-Furyl)phenyl]benzaldehyde, [3-(2-Furyl)phenyl]benzoic acid.
Reduction: [3-(2-Furyl)phenyl]methane.
Substitution: Various substituted [3-(2-Furyl)phenyl]methanol derivatives.
作用机制
The mechanism of action of [3-(2-Furyl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxymethyl group can form hydrogen bonds, while the aromatic and heterocyclic rings can participate in π-π interactions. These interactions influence the compound’s reactivity and biological activity, affecting various pathways and processes within cells.
相似化合物的比较
- [3-(2-Furyl)phenyl]benzaldehyde
- [3-(2-Furyl)phenyl]benzoic acid
- [3-(2-Furyl)phenyl]methane
Uniqueness: [3-(2-Furyl)phenyl]methanol is unique due to its combination of a hydroxymethyl group with an aromatic and heterocyclic structure. This combination provides distinct reactivity and interaction profiles compared to its analogs, making it valuable in various applications.
属性
IUPAC Name |
[3-(furan-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7,12H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTRFADZILHXNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455739 | |
| Record name | [3-(2-furyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89929-93-1 | |
| Record name | [3-(2-furyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
